Technical Guide: DL-LYSINE:HCL (15N2) in Quantitative Analysis and Metabolic Research
Technical Guide: DL-LYSINE:HCL (15N2) in Quantitative Analysis and Metabolic Research
This guide provides an in-depth technical analysis of DL-LYSINE:HCL (15N2) , a stable isotope-labeled amino acid used primarily as an internal standard in quantitative mass spectrometry and metabolic tracing.
Executive Summary
DL-LYSINE:HCL (15N2) is a racemic mixture of D- and L-Lysine hydrochloride, isotopically labeled with two Nitrogen-15 (
Unlike the pure L-isomer used in proteomic labeling (SILAC), the DL-form provides a cost-effective, high-precision alternative for "total lysine" quantification in plasma, feed, and food products where chiral differentiation is not required. This guide details its chemical profile, experimental protocols for LC-MS/MS, and specific utility in nitrogen flux analysis.
Chemical Profile & Isotopic Specifications
The utility of DL-LYSINE:HCL (15N2) relies on its mass shift relative to endogenous (unlabeled) lysine. The presence of two
Structural Characteristics[5][6]
-
Chemical Name: DL-Lysine (
) Hydrochloride[1][2][4] -
Isotopic Label: Nitrogen-15 (
) at the -amino and -amino positions.[3][5] -
Stereochemistry: Racemic (50:50 mixture of D- and L-enantiomers).
-
Molecular Formula:
(Typically supplied as Dihydrochloride, , for stability). -
Mass Shift:
-
Monoisotopic Mass (Unlabeled L-Lysine): ~146.11 Da
-
Monoisotopic Mass (DL-Lysine-15N2): ~148.11 Da (
)
-
The "DL" Factor: Strategic Selection
Researchers must distinguish between DL-Lysine and L-Lysine standards:
| Feature | L-LYSINE ( | DL-LYSINE ( |
| Primary Application | Proteomics (SILAC), Metabolic Incorporation | Quantitative Analysis (IDMS), Chemical Synthesis |
| Biological Fate | Incorporated into proteins | D-isomer is not incorporated; excreted or metabolized by DAAO |
| Cost Efficiency | Low (Complex chiral synthesis/purification) | High (Simpler synthesis) |
| LC-MS Behavior | Single peak | Single peak (Achiral column) / Double peak (Chiral column) |
Critical Insight: For standard LC-MS/MS quantification using C18 or HILIC columns (achiral), D- and L-Lysine co-elute. Therefore, the DL-labeled standard acts as a unified internal standard for the L-lysine analyte, assuming the ionization efficiency is identical for both enantiomers (which is chemically valid).
Core Application: Isotope Dilution Mass Spectrometry (IDMS)
The primary research use of DL-LYSINE:HCL (15N2) is to correct for matrix effects, extraction losses, and ionization variability during the quantification of lysine.
Experimental Principle
In IDMS, a known concentration of the stable isotope (DL-Lysine-15N2) is spiked into the sample before preparation. Since the isotope behaves nearly identically to the analyte physically and chemically, any loss during extraction or suppression in the ion source affects both equally. The ratio of the Analyte Area to the Internal Standard Area provides the quantitative measurement.
Workflow Visualization
The following diagram illustrates the validated workflow for processing plasma or feed samples using DL-Lysine-15N2.
Caption: Standardized IDMS workflow for Lysine quantification. Note the parallel processing of endogenous lysine and the DL-15N2 standard.
Validated Protocol: Plasma Lysine Quantification
Objective: Quantify free lysine in human plasma.
Materials:
-
Internal Standard (IS): DL-LYSINE:HCL (15N2) stock solution (1 mM in 0.1 M HCl).
-
Precipitating Agent: 10% Sulfosalicylic acid (SSA) or Acetonitrile.
Step-by-Step Methodology:
-
Sample Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of DL-LYSINE:HCL (15N2) IS solution. Vortex for 10 seconds.
-
Causality: Spiking before precipitation ensures the IS tracks protein binding losses or co-precipitation events.
-
-
Protein Precipitation: Add 40 µL of 10% SSA. Vortex vigorously for 30 seconds.[7]
-
Mechanism:[10] Acidification disrupts protein-ligand interactions and precipitates high-molecular-weight proteins that would foul the LC column.
-
-
Clarification: Centrifuge at 12,000
g for 10 minutes at 4°C. -
Dilution/Derivatization:
-
Method A (Direct HILIC): Dilute supernatant 1:10 with Acetonitrile/Water (80:20).
-
Method B (Derivatization): Use Butanol-HCl to form butyl esters if higher sensitivity is required (shifts mass to improve ionization).
-
-
LC-MS/MS Acquisition: Inject 2-5 µL onto the column.
MS/MS Transitions (Example for Underivatized Lysine):
-
Endogenous Lysine (L-Lys): Precursor
147.1 Product 84.1 (Loss of + ). -
Internal Standard (DL-Lys-15N2): Precursor
149.1 Product 86.1. -
Note: The +2 Da shift is conserved in the fragment, confirming the nitrogen atoms are part of the fragment structure (typically the immonium ion or similar amine-containing fragment).
Advanced Application: Nitrogen Flux & Metabolic Tracing[3][7]
While L-Lysine is preferred for protein turnover studies, DL-LYSINE:HCL (15N2) is utilized in Total Nitrogen Flux studies or specific microbial assays.
Metabolic Fate Differentiation
In systems containing D-Amino Acid Oxidase (DAAO) (e.g., mammalian kidney, certain bacteria), the D-isomer of the standard is metabolized differently than the L-isomer.
-
L-Lysine-15N2: Incorporated into proteins or catabolized via the Saccharopine pathway.
-
D-Lysine-15N2: Oxidized to
-keto- -aminocaproic acid (releasing ) or excreted.
This differential metabolism allows researchers to use DL-Lysine-15N2 as a probe for DAAO activity if the metabolites are tracked specifically.
Nitrogen Pool Tracing
In agricultural research (e.g., soil microbiology or plant uptake), DL-Lysine-15N2 can be used to trace the flux of amino-nitrogen into the total nitrogen pool. Combustion Isotope Ratio Mass Spectrometry (IRMS) can measure the total
Technical Considerations & Troubleshooting
Chiral Separation Risks
If your LC method uses a chiral column (e.g., Crownpak CR(+)), the DL-Lysine-15N2 standard will split into two distinct peaks.
-
Action: You must sum the areas of both D- and L-15N2 peaks to use it as a total lysine standard, OR use only the L-15N2 peak area if you are quantifying L-Lysine specifically and the resolution is baseline.
Racemization
Lysine is relatively stable, but prolonged exposure to high pH or extreme heat can induce racemization. Since the standard is already racemic, this is less of a purity issue and more of a stability check for the analyte. If the analyte racemizes during processing, the DL-standard (which is already 50% D) cannot indicate this shift unless a chiral separation is performed.
Purity & Contaminants
Commercial DL-Lysine-15N2 is typically >98% atom enriched.[2][4] However, researchers must check for Isotopic Clustering (presence of M+1 or M+0 species).
-
Protocol: Inject a high concentration of the IS alone. If a signal appears at the unlabeled lysine mass (
147), it indicates unlabeled impurity. This contributes to the "background" and limits the Lower Limit of Quantitation (LLOQ).
References
-
Measurement of Plasma Amino Acids by IDMS
- Source: National Institutes of Health (NIH) / PubMed Central
- Title: Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry.
-
URL:[Link]
-
Isotope Dilution Mass Spectrometry Principles
-
D-Amino Acid Metabolism
- Source: MDPI (Metabolites)
- Title: D-Amino Acids in Mammals: Analysis, Distribution, and Physiological Functions.
-
URL:[Link]
-
Lysine Analysis in Feed
- Source: European Commission (EURL-Feed Additives)
- Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authoris
-
URL:[Link]
Sources
- 1. eurisotop.com [eurisotop.com]
- 2. D-Lysine | Amino Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. DL-LYSINE:2HCL (1-13C; EPSILON-15N) | Benchchem [benchchem.com]
- 4. phoenix-sci.com [phoenix-sci.com]
- 5. DL-LYSINE:2HCL (1-13C; EPSILON-15N) | Benchchem [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. lysine orotate — TargetMol Chemicals [targetmol.com]
